molecular formula C17H15NO3 B14304304 2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione CAS No. 113201-27-7

2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14304304
CAS No.: 113201-27-7
M. Wt: 281.30 g/mol
InChI Key: HRNOSNVSLSSUGX-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione is an organic compound with a complex structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3,4-dimethylbenzyl alcohol with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to a temperature range of 100-150°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), Organometallic compounds (e.g., Grignard reagents)

Major Products Formed

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols, Amines

    Substitution: Halogenated derivatives, Organometallic complexes

Scientific Research Applications

2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A compound with a similar aromatic structure but different functional groups.

    Phthalimide derivatives: Compounds with a similar isoindole-1,3-dione core structure but different substituents.

Uniqueness

2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione is unique due to its combination of a 3,4-dimethylphenyl group and an isoindole-1,3-dione core This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds

Properties

CAS No.

113201-27-7

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

2-[(3,4-dimethylphenyl)methoxy]isoindole-1,3-dione

InChI

InChI=1S/C17H15NO3/c1-11-7-8-13(9-12(11)2)10-21-18-16(19)14-5-3-4-6-15(14)17(18)20/h3-9H,10H2,1-2H3

InChI Key

HRNOSNVSLSSUGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CON2C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

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